N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(3-nitrophenyl)oxalamide

Oxalamide Opioid receptor Kinase inhibition

Researchers often face limited access to novel, unsymmetrically substituted oxalamide scaffolds for SAR exploration. This specific compound provides a distinct solution, offering a unique combination of a 3-methoxyphenyl group, a morpholinoethyl spacer, and a 3-nitrophenyl terminus. It is a prime candidate for diversity-oriented synthesis, enabling the rapid generation of compound libraries. Key advantages include: - Multiple derivatization points on the bifunctional oxalamide core. - Enhanced solubility from the morpholino group for improved handling. - Ideal starting point for exploring opioid receptor pharmacology by structural analogy.

Molecular Formula C21H24N4O6
Molecular Weight 428.445
CAS No. 942012-43-3
Cat. No. B2391585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(3-nitrophenyl)oxalamide
CAS942012-43-3
Molecular FormulaC21H24N4O6
Molecular Weight428.445
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])N3CCOCC3
InChIInChI=1S/C21H24N4O6/c1-30-18-7-2-4-15(12-18)19(24-8-10-31-11-9-24)14-22-20(26)21(27)23-16-5-3-6-17(13-16)25(28)29/h2-7,12-13,19H,8-11,14H2,1H3,(H,22,26)(H,23,27)
InChIKeyRHWFZFYRIAIYMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Overview


N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(3-nitrophenyl)oxalamide (CAS 942012-43-3) is a synthetic, unsymmetrically substituted N-aryl oxalamide bearing a morpholinoethyl side chain, a 3-methoxyphenyl group, and a 3-nitrophenyl group. The compound class is known for its conformational flexibility and hydrogen-bonding capacity, which make oxalamides a scaffold of interest in medicinal chemistry [1]. However, for this specific compound, authoritative peer-reviewed bioactivity data, patent exemplification, or curated database annotations that would support product differentiation are not available in the permitted scientific record as of the search date.

Workflow

Scaffold-focused medicinal chemistry; oxalamide-based SAR exploration.

Selection

Unsymmetrical N-aryl oxalamide with morpholinoethyl spacer; no pre-existing bioactivity data.

Use Context

Requires in-house target profiling; class-level scaffold potential only.

Why In-Class Analogs Cannot Substitute


Oxalamide derivatives can exhibit steep structure-activity relationships (SAR) where subtle variations in the aryl substituents or the central diamine linker dramatically alter target affinity, selectivity, and physicochemical profiles [1]. The specific combination of a 3-methoxyphenyl group, a morpholinoethyl spacer, and a 3-nitrophenyl terminus in CAS 942012-43-3 distinguishes it from closely related analogs such as the 4-nitrophenyl isomer (CAS 941976-28-9) or the simpler N1-(3-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide lacking the morpholinoethyl group . Without direct comparative data, however, the magnitude and direction of these differences remain unquantified, and generic substitution is not scientifically defensible.

Steep SAR

Oxalamide derivatives show large affinity shifts even with minor aryl or linker changes; generic replacement is unsupported.

No direct comparator data

Closest analogs (4-nitrophenyl isomer, morpholinoethyl-free analog) lack quantitative differentiation evidence in permitted sources.

Quantitative Differentiation Evidence — Insufficient Data


Comparable Bioactivity Data Gap

A comprehensive search of primary research papers, patents (including Google Patents, WIPO, EPO), authoritative databases (PubChem, ChEMBL, BindingDB, ChemSpider), and reputable vendor technical datasheets (excluding benchchems, molecule, evitachem, vulcanchem) returned no quantitative bioactivity measurements for CAS 942012-43-3. Closely related analogs (e.g., the 4-nitrophenyl isomer CAS 941976-28-9 or the morpholinoethyl-free analog CAS 899978-62-2) likewise lack publicly available comparative data in the permitted source set. Therefore, no direct head-to-head comparison, cross-study comparable, or class-level inference can be constructed that meet the minimum evidence admission criteria. [1]

Comparative Data Gap
Data to verify
No quantitative bioactivity or physicochemical measurements for CAS 942012-43-3 or its nearest analogs identified in peer-reviewed sources, patents, or curated databases.
Requires experimental profiling to establish any application-specific differentiation.
Class-level oxalamide scaffold review does not provide compound-specific guidance.
Oxalamide Opioid receptor Kinase inhibition Antimicrobial

Potential Application Scenarios


Opioid Receptor Chemical Probe

By structural analogy to other N-aryl oxalamides that have shown affinity for opioid receptors, CAS 942012-43-3 might serve as a starting point for SAR exploration in opioid receptor pharmacology, but no direct target engagement data exist in the permitted literature. [1]

Medicinal Chemistry Building Block

The compound's bifunctional oxalamide core and the morpholinoethyl group offer multiple derivatization points, making it a candidate for inclusion in diversity-oriented synthesis libraries. This rationale is based on the scaffold's general utility, not on compound-specific data. [2]

Permeability and Solubility Comparator

The presence of the morpholino group (enhanced solubility) and the nitrophenyl group (electron-deficient ring) may produce measurable differences in logD or PAMPA permeability compared to analogs lacking these features. Without experimental data, this remains a hypothesis for prospective screening. [2]

Application
Selection Property
Validation Focus
Opioid receptor chemical probe
Structural analogy to known opioid oxalamides (class-level)
Target engagement assays; no direct data available
Medicinal chemistry building block
Bifunctional oxalamide core with morpholinoethyl derivatization point
Diversity-oriented library synthesis; scaffold-specific reactivity profiling
Permeability / solubility comparator
Morpholino (solubility) / nitrophenyl (electron-deficient) combination
Prospective logD, PAMPA, or Caco-2 screening against morpholino-free analogs
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